

Sphondin: Essential Information for Researchers

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Compound Focus: Sphondin

CAS No.: 483-66-9

Cat. No.: S585837

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Sphondin is a furanocoumarin compound (CAS 483-66-9) isolated from plants like *Heracleum sibiricum* L. [1]. Its chemical formula is C₁₂H₈O₄ with a molecular weight of 216.2 g/mol [1].

Biological Activities & Putative Targets

The table below summarizes key reported activities of **Sphondin**, which are primary endpoints in many experiments.

Biological Activity	Reported Model/Context	Key Observations & Potential Artifacts
Anti-inflammatory [1]	IL-1 β -stimulated A549 cells (human lung adenocarcinoma)	Suppresses NF- κ B activity; reduces COX-2 protein levels and PGE2 release.
NO Production Inhibition [1]	Tissue-damaging inflammatory models	Acts as a potent inhibitor of NO production by affecting iNOS expression.
Anticonvulsant Activity [1]	Not specified in available literature	Activity noted, but specific models and mechanisms require further verification.
Anti-proliferative / Anti-tumor [1]	<i>In vitro</i> studies	Causes G2/M cell cycle arrest at concentrations of 0.05-15.0 μ M.

Biological Activity	Reported Model/Context	Key Observations & Potential Artifacts
Delayed Phototoxicity [1]	Larvae of <i>Aedes aegypti</i> mosquito	Phototoxic effects manifest over organism's development; requires UV-A activation.

Analytical Protocols & Controls

Accurate quantification is critical. Here are methodologies for detecting **Sphondin** and related furanocoumarins.

Method	Key Parameters	Throughput / Speed	Application Context
Micellar Electrokinetic Chromatography (MEKC) [2]	Sodium cholate as pseudostationary phase; rapid extraction without cleanup.	< 3 minutes for full separation of bergapten, isobergapten, isopimpinellin, imperatorin, and xanthotoxin.	Screening of plant materials and food supplements.
Liquid Chromatography-Mass Spectrometry (LC-MS) [2]	Reversed-phase C18 column; ESI or APCI ionization.	~25 minutes for a 5-coumarin panel.	Detailed quantification and confirmation of identity in complex extracts.

Critical Experimental Controls & Troubleshooting

The following FAQs address specific issues and necessary controls for working with **Sphondin**.

FAQ: Phototoxicity & Photo-instability

- Q: Why are my cell viability results inconsistent after experiments with **Sphondin**?

- **A: Sphondin** is a **photo-reactive** compound [1]. Its biological activity, particularly cytotoxicity, can be significantly enhanced or altered upon exposure to ultraviolet (UVA) light [3] [1].
- **Control Recommendation: Strictly control light exposure.** Conduct all cell-based and *in vivo* assays in the dark or under specific, controlled lighting conditions that exclude UVA wavelengths. Include a "light-only" control (no compound) and a "compound-only" control (no UVA) to isolate phototoxic effects.

FAQ: Analytical Specificity & Co-elution

- **Q: How can I ensure I'm accurately measuring Sphondin and not other similar compounds?**
- **A:** Plant extracts contain complex mixtures of structurally similar furanocoumarins (e.g., bergapten, imperatorin, **sphondin** itself) that can co-elute [2].
- **Control Recommendation:**
 - Use a **certified Sphondin standard** (available from chemical suppliers [1]) to confirm retention time and for quantification.
 - Employ **tandem mass spectrometry (LC-MS/MS)** for definitive identification and to resolve co-eluting peaks.
 - Validate your analytical method for **specificity, accuracy, and precision** in your specific sample matrix (e.g., serum, plant extract).

FAQ: Solubility & Vehicle Effects

- **Q: What is the best way to prepare Sphondin stock solutions?**
- **A: Sphondin** is soluble in common organic solvents like DMSO, chloroform, and acetone [1].
- **Control Recommendation:**
 - Prepare stock solutions in high-grade, anhydrous DMSO.
 - **Include a vehicle control** in all experiments that matches the final concentration of DMSO used with the compound.
 - Be aware that the maximum storage time for stock solutions is several months at -20°C [1]. Always note that for higher solubility, you may need to warm the tube at 37°C and use a brief sonication [1].

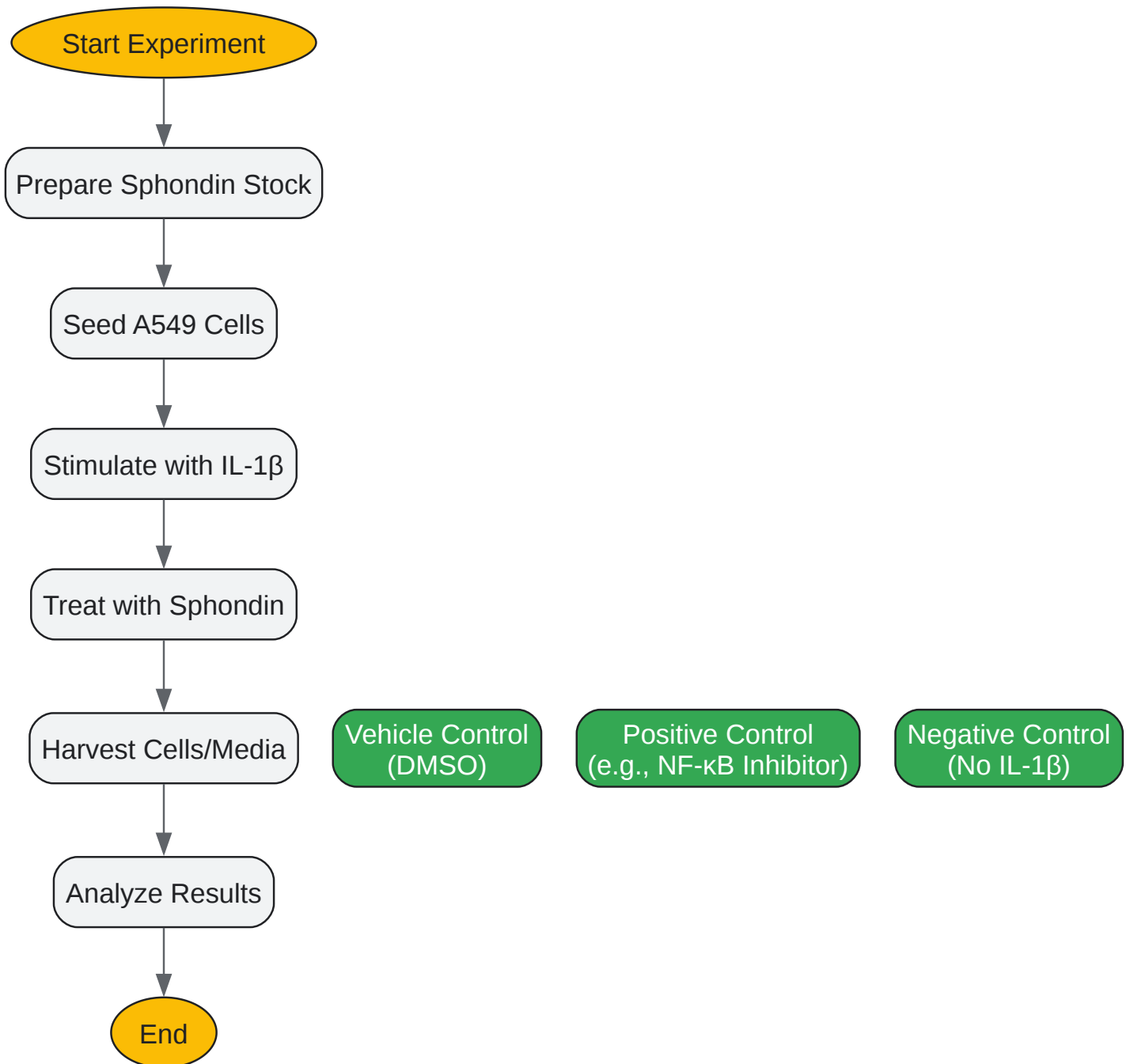
FAQ: Verifying Mechanism of Action

- **Q: How can I confirm that observed anti-inflammatory effects are specifically via NF-κB inhibition?**

- **A:** The reported mechanism involves suppression of NF- κ B activity, leading to downstream effects on COX-2 and PGE2 [1].
- **Control Recommendation:**
 - Use **specific pharmacological inhibitors** of the NF- κ B pathway as positive controls.
 - Employ **western blot analysis** to directly measure changes in key pathway proteins like p65 (a subunit of NF- κ B), I κ B α , and COX-2.
 - Utilize **reporter gene assays** (e.g., luciferase) under the control of an NF- κ B response element to provide direct evidence of pathway modulation.

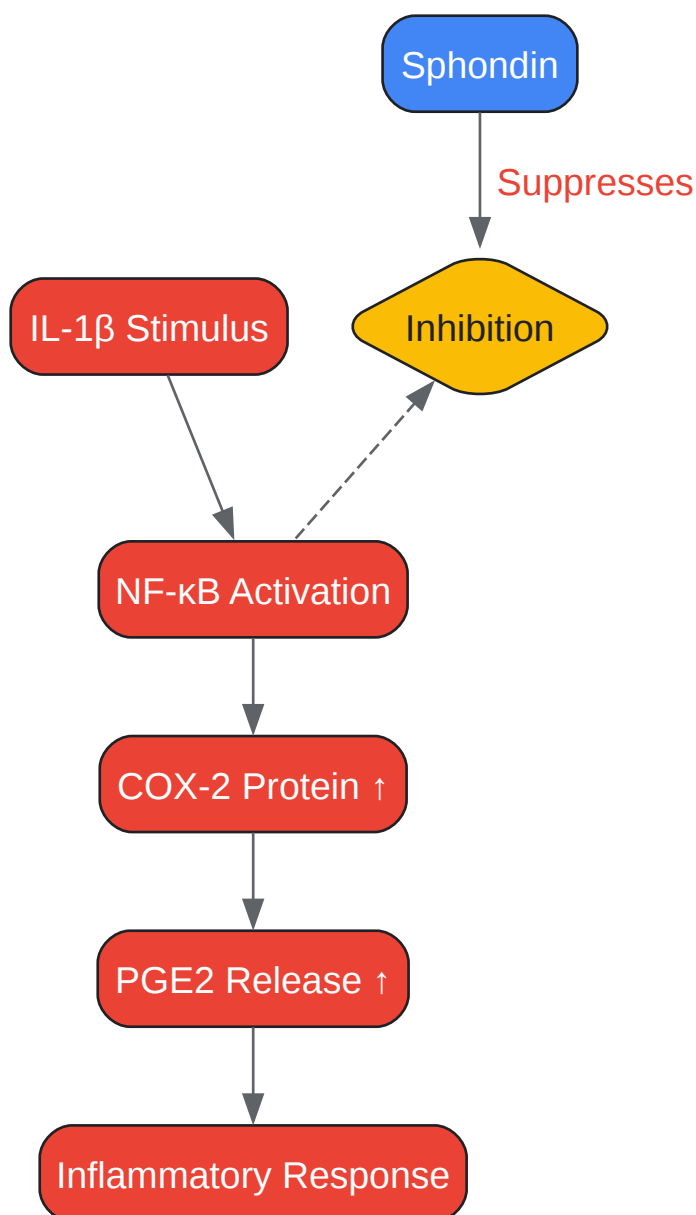
Experimental Workflow & Signaling Pathway

To help visualize the key experimental steps and the primary anti-inflammatory mechanism discussed, the following diagrams were created using Graphviz DOT language.



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*Experimental workflow for evaluating **Sphondin**'s anti-inflammatory activity, highlighting essential control groups.*



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*Putative anti-inflammatory signaling pathway of **Sphondin**, illustrating its suppression of key mediators.*

Key Takeaways for Your Research

- **Phototoxicity is a major control point:** Always account for UVA light in your experimental design, as it is a primary modifier of **Sphondin**'s biological effects [3] [1].
- **Analytical specificity is required:** Due to the presence of similar compounds in natural sources, use validated methods like MEKC or LC-MS/MS and pure standards for accurate measurement [2] [1].

- **Key biological targets to investigate** based on existing literature include the NF- κ B pathway, cell cycle checkpoints (G2/M), and iNOS expression [1].

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